

(2-P-Tolyl-oxazol-4-YL)-methanol solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-P-Tolyl-oxazol-4-YL)-methanol

Cat. No.: B1643947

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **(2-p-Tolyl-oxazol-4-yl)-methanol**

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical juncture where a promising molecule's journey can either accelerate or halt: the characterization of its fundamental physicochemical properties. A compound's solubility and stability are not mere data points; they are the bedrock upon which all subsequent development, from formulation to clinical trials, is built. This guide is crafted for my peers—researchers, scientists, and drug development professionals—who understand that a profound comprehension of a molecule's behavior is non-negotiable.

The subject of this guide, **(2-p-Tolyl-oxazol-4-yl)-methanol**, represents a class of heterocyclic compounds—oxazoles—that are of significant interest in medicinal chemistry due to their versatile biological activities.^{[1][2]} However, specific data for this particular molecule is not widely published. Therefore, this document is not a simple recitation of known facts. Instead, it is a framework for investigation, a strategic guide on how to elucidate the critical solubility and stability profiles of this compound, or any novel small molecule, with scientific rigor. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply understood.

This guide is structured to be a self-validating system of inquiry. We will detail the necessary experimental protocols, explain the rationale for their design, and provide the tools for robust

data interpretation, adhering to internationally recognized standards such as the ICH guidelines.[3][4]

Physicochemical Characterization: The Strategic Imperative

The journey of a drug candidate from the bench to the bedside is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage physicochemical assessment. Low aqueous solubility can severely limit oral bioavailability, while instability can compromise safety, efficacy, and shelf-life.[5][6] Understanding these parameters for **(2-p-Tolyl-oxazol-4-yl)-methanol** is the first step in unlocking its therapeutic potential.

Molecular Structure: **(2-p-Tolyl-oxazol-4-yl)-methanol** CAS Number: 36841-47-1[7] Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

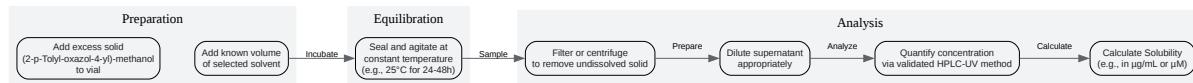
The structure, featuring an aromatic oxazole core, a p-tolyl group, and a primary alcohol, suggests a molecule with moderate lipophilicity and potential for hydrogen bonding. Oxazole rings are generally thermally stable but can be susceptible to acid-catalyzed hydrolysis, a key consideration for our stability studies.[2][8][9]

Solubility Profiling: Beyond a Single Number

Solubility dictates a compound's dissolution rate and concentration in biological fluids, directly impacting its absorption.[10] It is crucial to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

- Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[11][12] This high-throughput screen is invaluable in early discovery to quickly flag compounds that may have issues.[13]
- Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[10] This is a more time-intensive but definitive measurement, critical for lead optimization and pre-formulation development.[13][14]

Experimental Design: A Multi-Solvent Approach


To build a comprehensive solubility profile for **(2-p-Tolyl-oxazol-4-yl)-methanol**, we must assess its behavior in a variety of pharmaceutically relevant solvents and buffers. The choice of solvents is designed to span a range of polarities and hydrogen bonding capabilities.

Solvent/Buffer System	Type	Rationale for Inclusion
Phosphate-Buffered Saline (PBS), pH 7.4	Aqueous Buffer	Simulates physiological pH; primary medium for assessing therapeutic relevance.
0.1 N HCl (pH ~1.0)	Aqueous Buffer	Simulates gastric fluid; assesses solubility in an acidic environment.
Water	Polar Protic	Universal solvent; baseline for aqueous solubility.
Methanol	Polar Protic	Common organic solvent used in synthesis and analysis. [15]
Ethanol	Polar Protic	Pharmaceutically acceptable co-solvent. [15]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High dissolving power; often used for stock solutions. [15]
Acetonitrile (ACN)	Polar Aprotic	Common solvent in chromatography and analysis. [15]
Polyethylene Glycol 400 (PEG 400)	Non-ionic Surfactant	Excipient used in formulations to enhance solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[\[6\]](#) Its success hinges on ensuring that a true equilibrium is reached between the solid compound and the solvent.

Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

- Preparation: To a series of glass vials, add an excess amount of solid **(2-p-Tolyl-oxazol-4-yl)-methanol** (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.
- Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can validate the required incubation time.
- Sample Collection: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant.
- Sample Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter (choose a filter material, like PTFE, that has low compound binding) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) to remove all undissolved particles. This step is critical to avoid artificially high results.
- Quantification: Dilute the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method) to fall within the calibrated range of the quantification

method. Analyze the concentration using a validated HPLC-UV method as described in section 2.3.

Analytical Method: Quantification via HPLC-UV

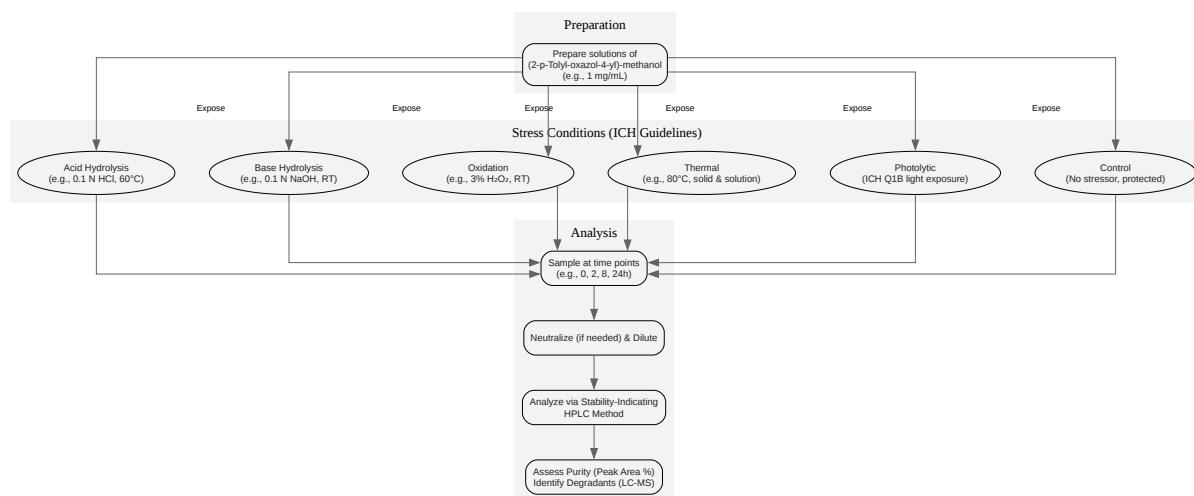
A robust and validated analytical method is essential for accurate solubility determination.[\[16\]](#) A reversed-phase HPLC method with UV detection is a reliable and accessible choice for this compound.

Proposed HPLC-UV Method Parameters:

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	A standard reversed-phase column suitable for retaining moderately non-polar compounds.
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid)	A common mobile phase for good peak shape and resolution. The formic acid aids in protonating silanol groups on the column and the analyte, leading to sharper peaks. A gradient (e.g., 30-90% ACN) can be used for initial method development.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Ensures reproducible retention times by controlling viscosity and mass transfer.
Detection	UV at λ_{max} (e.g., ~280 nm)	The p-tolyl and oxazole moieties are expected to have strong UV absorbance. The optimal wavelength (λ_{max}) should be determined by running a UV scan of the compound.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: The method must be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines. A calibration curve should be prepared using standards of known concentration to ensure accurate quantification of the samples.[\[17\]](#)


Stability Profiling: Predicting the Molecule's Fate

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.^[3] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.^{[5][18]} This information is vital for developing stability-indicating analytical methods.^{[19][20]}

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to achieve a target degradation of 5-20%.^[18] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions.^[19] The studies are conducted on a single batch of the drug substance.^[5]

Workflow for Forced Degradation Studies

[Click to download full resolution via product page](#)

Caption: General workflow for forced degradation studies.

Experimental Protocols for Stress Testing

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently.

1. Acid and Base Hydrolysis:

- Rationale: To evaluate susceptibility to degradation in acidic and basic environments, which can be encountered in the GI tract or during formulation with acidic/basic excipients.

Oxazoles can be prone to acid-catalyzed hydrolytic ring-opening.[\[2\]](#)[\[21\]](#)

- Protocol:

- Prepare a 1 mg/mL solution of the compound in a suitable co-solvent/water mixture if necessary.
- For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
- For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
- Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[\[18\]](#)
- Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
- Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the reaction.

2. Oxidation:

- Rationale: To assess the molecule's sensitivity to oxidative stress, which can occur via atmospheric oxygen or interaction with oxidative excipients.

- Protocol:

- Prepare a 1 mg/mL solution of the compound.
- Add hydrogen peroxide to achieve a final concentration of ~3%.

- Store the solution at room temperature, protected from light.
- Withdraw and analyze aliquots at various time points.

3. Thermal Degradation:

- Rationale: To evaluate the intrinsic thermal stability of the compound in both solid and solution states.
- Protocol:
 - Place the solid compound in a controlled temperature oven (e.g., 80°C, or 10°C increments above accelerated testing conditions).[\[22\]](#)
 - Prepare a solution of the compound and store it at the same elevated temperature, protected from light.
 - Analyze samples at various time points.

4. Photostability:

- Rationale: To determine if the compound degrades upon exposure to light, which informs packaging and storage requirements.
- Protocol:
 - Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines.[\[3\]](#) This specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
 - A control sample should be wrapped in aluminum foil to exclude light.
 - Analyze the exposed and control samples after the exposure period.

Potential Degradation Pathways

Based on the chemistry of the oxazole ring, a primary degradation pathway to investigate is hydrolysis.[21]

Hypothesized Hydrolytic Degradation of (2-p-Tolyl-oxazol-4-yl)-methanol

Note: The above DOT script is a template. In a live environment, the IMG SRC would point to actual chemical structure images for visualization.

Caption: Hypothesized hydrolytic ring-opening of the oxazole core.

Data Analysis and Interpretation

The results of the forced degradation studies should be summarized in a table. The stability-indicating HPLC method should be able to resolve the parent peak from all major degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Stress Condition	Time	Assay of Parent (%)	Major Degradants (RT & % Area)	Mass Balance (%)
Control	24h	99.8	N/A	100
0.1 N HCl, 60°C	24h	85.2	RT 3.5 min (10.1%), RT 4.2 min (4.5%)	99.8
0.1 N NaOH, RT	24h	91.5	RT 5.1 min (8.2%)	99.7
3% H ₂ O ₂ , RT	24h	98.9	No significant degradants	99.9
Thermal (80°C, solid)	7 days	99.5	No significant degradants	100
Photolytic (ICH Q1B)	-	97.1	RT 6.8 min (2.8%)	99.9

This table presents hypothetical data for illustrative purposes.

Conclusion and Forward Look

This guide provides a comprehensive, scientifically grounded framework for determining the essential solubility and stability profiles of **(2-p-Tolyl-oxazol-4-yl)-methanol**. By executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to make informed decisions in the drug development process. The causality-driven approach ensures that the resulting data is not just a set of numbers, but a deep understanding of the molecule's intrinsic behavior. This knowledge is paramount for designing robust formulations, establishing appropriate storage conditions and shelf-life, and ultimately, ensuring the safety and efficacy of a potential new therapeutic agent.

References

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. *Journal of Pharmaceutical and Biomedical Analysis*.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. *European Journal of Pharmaceutical Sciences*.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. *BioProcess International*.
- Anbuselvan, S., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. *Research Journal of Pharmacy and Technology*.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- RAPS. (2024). ICH releases overhauled stability guideline for consultation.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials.
- Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. *NIH Public Access*.
- Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Devi, M. S., & M, P. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. *Journal of Drug Delivery and Therapeutics*.

- ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
- PubChem. (n.d.). (2-(p-Tolyl)oxazol-4-yl)methanamine.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry.
- RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubChem. (n.d.). (Oxan-4-yl)methanol.
- AmbioPharm. (n.d.). **(2-P-Tolyl-oxazol-4-YL)-methanol**.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
- Wikipedia. (n.d.). Oxazole.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.
- ResearchGate. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth.
- Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles.
- ChemSynthesis. (2025). oxazol-2-yl-oxazol-5-yl-methanol.
- PMC. (2023). Enhanced HPLC Method for Boar Taint Quantification.
- Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- IJPSR. (2024). analytical method development and validation for (s)-(-)-amlodipine-o, o -.
- ResearchGate. (2019). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutyylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- PubMed Central. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- LookChem. (n.d.). Cas 93841-67-9,4-ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2-P-Tolyl-oxazol-4-YL)-methanol - CAS:36841-47-1 - 阿镁生物 [amaybio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. ovid.com [ovid.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. rjtonline.org [rjtonline.org]
- 21. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. snscourseware.org [snscourseware.org]
- To cite this document: BenchChem. [(2-P-Tolyl-oxazol-4-YL)-methanol solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1643947#2-p-tolyl-oxazol-4-yl-methanol-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com